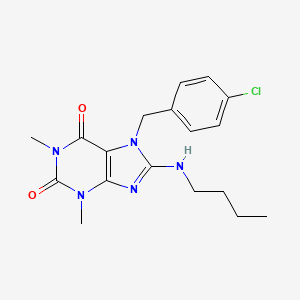

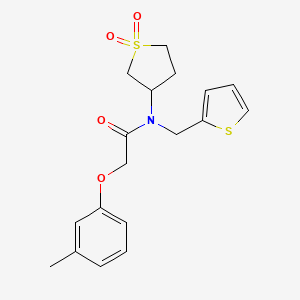

1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide, commonly known as PPAC, is a novel compound with potential applications in scientific research. PPAC is a small molecule that has been synthesized using a specific method, and its mechanism of action has been studied in detail.

Scientific Research Applications

Organic Synthesis

Azetidines are important four-membered heterocycles used in organic synthesis. Their reactivity is driven by considerable ring strain, making them suitable for various synthetic applications. They offer unique reactivity that can be triggered under specific conditions, allowing for the creation of complex molecules .

Medicinal Chemistry

In medicinal chemistry, azetidines serve as motifs in drug discovery due to their stable yet reactive nature. They appear in bioactive molecules and natural products, contributing to the development of new pharmacophores for pharmaceuticals .

Polymerization

Azetidines have applications in polymer synthesis. Their strained ring structure can be exploited to create polymers with unique properties, which are valuable in materials science and engineering .

Chiral Templates

The unique structure of azetidines makes them excellent chiral templates in asymmetric synthesis. They can induce chirality in the synthesis of optically active compounds, which is crucial for producing enantiomerically pure substances .

Drug Discovery

Azetidine derivatives are used as key motifs in drug discovery. They are part of the structure of several drugs, such as antihypertensive agents, kinase inhibitors, and anticoagulants, due to their favorable pharmacokinetic properties .

C(sp3)–H Functionalization

Recent advances in azetidine chemistry include practical C(sp3)–H functionalization. This method allows for the direct modification of carbon-hydrogen bonds in azetidines, enabling the introduction of various functional groups into the azetidine ring .

properties

IUPAC Name |

1-(6-phenylpyrimidin-4-yl)-N-(7H-purin-6-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O/c28-19(26-18-16-17(23-10-22-16)24-11-25-18)13-7-27(8-13)15-6-14(20-9-21-15)12-4-2-1-3-5-12/h1-6,9-11,13H,7-8H2,(H2,22,23,24,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPHSKXQGZGDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=NC5=C4NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)

![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)

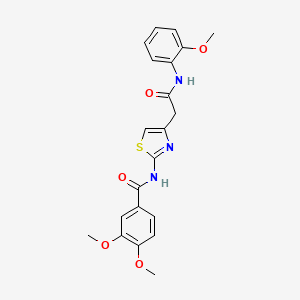

![1,7-dimethyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008442.png)

![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3008444.png)

![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B3008447.png)